

Application Notes: Hpk1-IN-16 for Enhanced T-cell Activation

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Compound of Interest

Compound Name: *Hpk1-IN-16*

Cat. No.: *B12423452*

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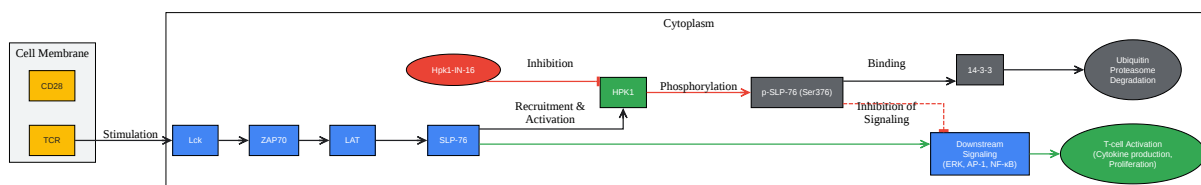
For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell activation and proliferation.[2][3][4] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][5] **Hpk1-IN-16** is a potent and selective inhibitor of HPK1, designed to augment T-cell effector functions. These application notes provide a detailed protocol for utilizing **Hpk1-IN-16** in a T-cell activation assay, along with supporting data and pathway information.

Upon engagement of the T-cell receptor (TCR), HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[2][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[5] The degradation of SLP-76 disrupts the formation of the TCR signaling complex, thereby attenuating downstream signaling pathways, including those involving ERK, JNK, NF- κ B, and AP-1, which are crucial for T-cell activation, proliferation, and cytokine production.[6][7] By inhibiting HPK1, **Hpk1-IN-16** prevents the phosphorylation and subsequent degradation of SLP-76, leading to a sustained and enhanced T-cell response. [2][5]

Hpk1 Signaling Pathway in T-cell Activation



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Caption: Hpk1 signaling cascade in T-cell activation and point of inhibition.

Quantitative Data Summary

The following tables summarize the activity of representative HPK1 inhibitors from published studies, which are expected to be comparable to **Hpk1-IN-16**.

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors

Compound	HPK1 Kinase IC50 (nM)	pSLP-76 (Ser376) Cellular IC50 (nM)	T-cell IL-2 Production EC50 (nM)	Reference
Compound [1]	0.2	3	1.5	[8]
KHK-6	20	Not Reported	Not Reported	[5]
Compound 1	0.0465	<20	Not Reported	[9]
Compound 2	120	Not Reported	Not Reported	[10]

Table 2: Effect of HPK1 Inhibition on T-cell Cytokine Production

Treatment Condition	IL-2 Production	IFN- γ Production	Reference
HPK1 Knockout vs. Wild Type (Jurkat cells)	Significant Increase	Not Reported	[10]
HPK1 Inhibitor (Compound 2) vs. Control (PBMCs)	Dose-dependent increase	Dose-dependent increase	[10]
HPK1 Knockout vs. Wild Type (CD8+ T-cells)	Increased	Increased	[11]
KHK-6 vs. Control (Jurkat cells)	Significant enhancement up to 0.3 μ M	Not Reported	[5]

Experimental Protocol: Hpk1-IN-16 T-cell Activation Assay

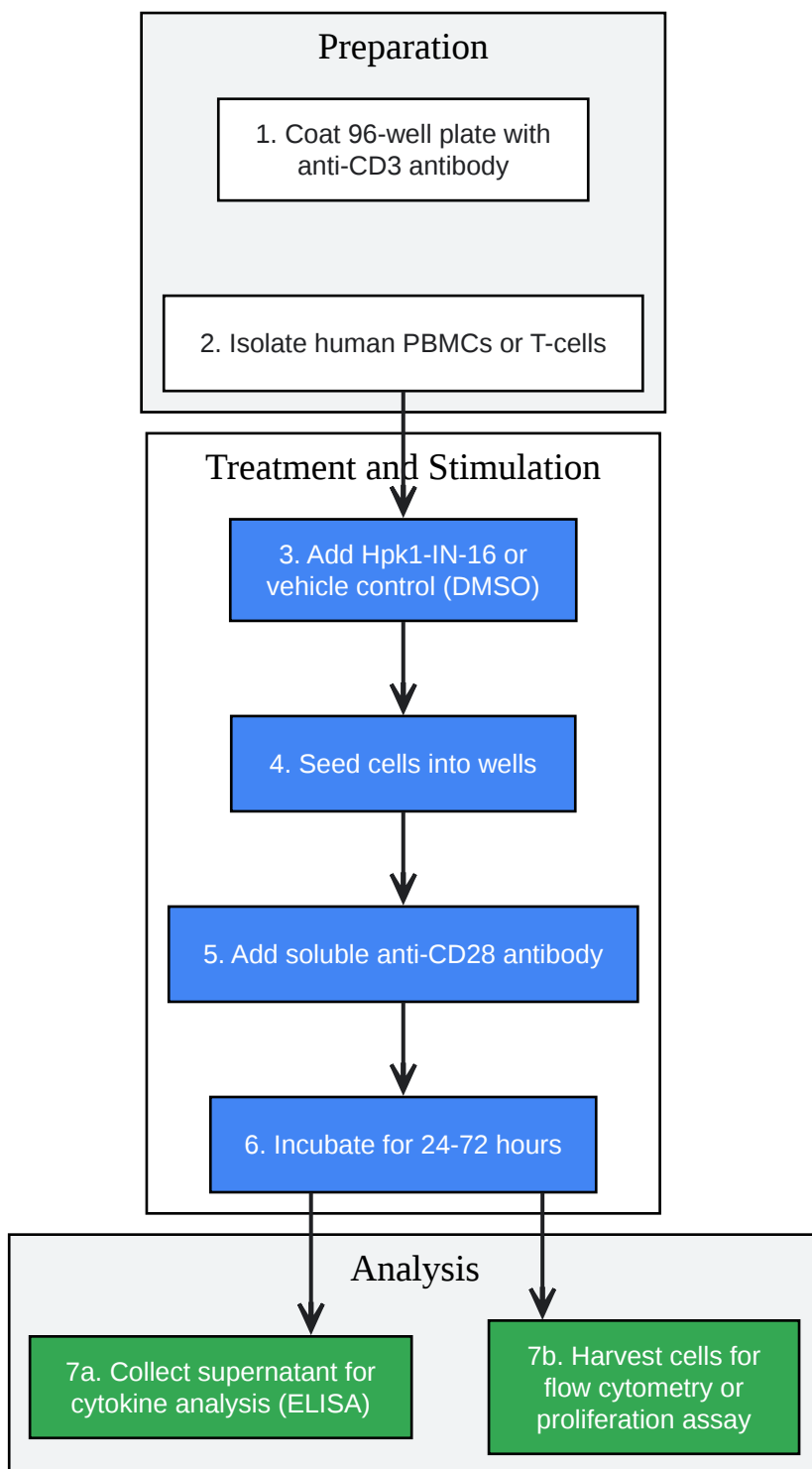
This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) or isolated T-cells and the assessment of T-cell activation in the presence of **Hpk1-IN-16**.

Materials and Reagents

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- L-Glutamine
- Anti-human CD3 antibody (clone OKT3)
- Anti-human CD28 antibody (clone CD28.2)
- **Hpk1-IN-16** (stock solution in DMSO)
- DMSO (vehicle control)
- 96-well flat-bottom cell culture plates
- Phosphate Buffered Saline (PBS)
- ELISA kits for human IL-2 and IFN- γ
- Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)
- Cell proliferation dye (e.g., CFSE)

Experimental Workflow



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